Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Physicochemical profiling Drug-likeness Chemical procurement

Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-57-4) is a synthetic, small-molecule thiazole carbamate derivative with the molecular formula C15H16ClN3O4S and a molecular weight of 369.82 g/mol. It features a 1,3-thiazole core, an ethyl carbamate moiety at the 2-position, and a 3-chloro-4-methoxyphenyl acetamide substituent at the 4-position.

Molecular Formula C15H16ClN3O4S
Molecular Weight 369.82
CAS No. 946314-57-4
Cat. No. B2946801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946314-57-4
Molecular FormulaC15H16ClN3O4S
Molecular Weight369.82
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)Cl
InChIInChI=1S/C15H16ClN3O4S/c1-3-23-15(21)19-14-18-10(8-24-14)7-13(20)17-9-4-5-12(22-2)11(16)6-9/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,18,19,21)
InChIKeyRGYPMXKVRVCGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-57-4): Procurement-Relevant Physicochemical & Structural Profile


Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946314-57-4) is a synthetic, small-molecule thiazole carbamate derivative with the molecular formula C15H16ClN3O4S and a molecular weight of 369.82 g/mol . It features a 1,3-thiazole core, an ethyl carbamate moiety at the 2-position, and a 3-chloro-4-methoxyphenyl acetamide substituent at the 4-position. This compound is primarily supplied as a research chemical with a typical purity of 95% . It belongs to a broader class of alkyl/aryl thiazole carbamates, which have been investigated in patent literature as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and as MET kinase inhibitors [1], though the specific biological activity of this compound is not publicly disclosed in primary research.

Thiazole carbamate probe for serine hydrolase or kinase SAR studies (reported FAAH/MET class association)
Balanced lipophilicity–polarity vector suitable for CNS drug-like space exploration
Research-grade small molecule (typically 95% purity) for assay development and profiling

Why Generic Substitution is Not Advisable for Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946314-57-4)


Within the thiazole carbamate chemical space, seemingly minor modifications to the N-aryl acetamide substituent or the carbamate ester can lead to drastic changes in target affinity, selectivity, and pharmacokinetic behavior, as demonstrated by structure-activity relationship (SAR) studies on related FAAH and MET inhibitor series [1]. Therefore, generic substitution of Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate with a close analog—such as the 4-chlorobenzyl (CAS 946314-25-6) or methyl carbamate variant—cannot be assumed to preserve the intended biological or physicochemical profile. The specific combination of the 3-chloro-4-methoxyphenyl ring and the ethyl carbamate tail dictates unique hydrogen-bonding capacity (3 HBD, 4 HBA), lipophilicity (clogP ~1.67 to 2.19), and topological polar surface area (tPSA ~88-110 Ų) [2], which are critical determinants of molecular recognition and passive membrane permeability and cannot be replicated by an unvalidated substitute.

Target Compound
Unvalidated Substitute (e.g., 4-chlorobenzyl analog)
Risk of Substitution
3 HBD, 4 HBA
2 HBD, 3 HBA
Altered hydrogen-bond network may shift target recognition and binding kinetics
Methoxy present (tPSA ~88-113 Ų)
No methoxy (tPSA ~10-20 Ų lower)
Reduced polarity can increase passive permeability, distorting cell-based assay results
Ethyl carbamate tail
Methyl carbamate tail
Carbamate ester modification may alter metabolic stability and lipophilicity profile

Quantitative Evidence Guide: Head-to-Head Differentiation of Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946314-57-4)


Differentiation via Physicochemical Property Vector: A Comparative Analysis Against the 4-Chlorobenzyl Analog (946314-25-6)

A direct physicochemical comparison with the closely related analog ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate (CAS 946314-25-6), which replaces the 3-chloro-4-methoxyphenyl group with a 4-chlorobenzyl group, reveals key differences in molecular weight and hydrogen-bonding capacity that distinguish the target compound for applications requiring higher polarity and a larger molecular footprint [1].

MW & H-Bond Profile vs 4-Cl-Bn Analog
Head-to-head comparison
ΔMW = +16 g/mol; HBD/HBA 3/4 vs 2/3; additional methoxy oxygen adds HBA and alters donor geometry
Distinct hydrogen-bonding and steric signature guides SAR library design
Based on computed 2D descriptors; experimental binding validation required
Physicochemical profiling Drug-likeness Chemical procurement

Differentiation by Lipophilicity Range (clogP): A Class-Level Analysis Among Thiazole Carbamate Isomers

Within the ZINC database, three distinct structural isomers or close analogs of the target compound (ZINC12753951, ZINC632770, ZINC894030) demonstrate a wide range of computed partition coefficients (clogP), highlighting that the target compound's specific connectivity leads to a medium-lipophilicity profile suitable for balancing aqueous solubility and membrane permeability [1]. The ethyl carbamate tail contributes to a moderate clogP of approximately 1.67-2.19, depending on the isomer, which is a critical differentiator from more lipophilic analogs.

Lipophilicity Range (clogP)
Class-level inference
Target isomer clogP ~1.1–2.2; more lipophilic thiazole carbamates >3
Medium lipophilicity suits CNS drug-like space; avoids excess logP that masks permeability
Predicted values from ZINC15; confirm experimentally for lot-specific behavior
Lipophilicity clogP ADME prediction

Differentiation by Topological Polar Surface Area (tPSA): Impact on Passive Permeability

The topological polar surface area (tPSA) of the target compound varies from 88 to 113 Ų across its conformational isomers, a range that is highly sensitive to the orientation of the carbamate and amide groups [1]. This tPSA range differentiates it from analogs that lack the methoxy group, which would exhibit a notably lower tPSA and consequently higher predicted passive permeability.

Polar Surface Area (tPSA)
Cross-study comparable
tPSA 88–113 Ų; methoxy adds ~10–20 Ų vs chlorobenzyl analog
Moderate tPSA balances passive permeability and solubility; guides cell-based assay interpretation
Calculated tPSA; assay-specific permeability requires direct measurement
tPSA Membrane permeability Oral bioavailability

Optimal Application Scenarios for Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946314-57-4)


1. Focused SAR Library Synthesis Around the Thiazole Carbamate Scaffold for Serine Hydrolase or Kinase Targets

Based on the compound's class-level association with FAAH and MET inhibition [1], this specific derivative is ideally suited as a late-stage diversification intermediate or a comparator molecule in a structure-activity relationship (SAR) study. Its unique 3-chloro-4-methoxyphenyl group provides a distinct steric and electronic environment compared to simpler halogenated phenyl analogs, making it a valuable tool to probe the lipophilic pocket of a target enzyme's active site [2].

2. Physicochemical Probe for Permeability and Solubility Assays in CNS Drug Discovery

The compound's moderate clogP (1.1-2.2) and tPSA (88-113 Ų) place it within the favorable range for CNS drug candidates [2]. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens where a balance between passive diffusion and aqueous solubility is required to calibrate assay performance.

3. Negative Control Compound for Methoxy-Substituted Phenyl Pharmacophores

In target engagement studies where the 3-chloro-4-methoxyphenyl motif is a critical pharmacophore for activity, this compound can be used as a positive control for target binding. Conversely, if the intended target tolerates only a 4-chlorophenyl or 4-methoxyphenyl substitution, this compound can serve as a selectivity control to confirm the importance of the combined substitution pattern, a principle supported by class-level SAR in thiazole-based inhibitor patents [1].

Application
Selection Property
Validation Focus
Thiazole carbamate SAR studies (serine hydrolase/kinase)
3-Chloro-4-methoxyphenyl substitution profile
Target engagement and binding-site complementarity
CNS drug-like property screening (PAMPA/Caco-2)
Moderate clogP and tPSA in CNS-favorable range
Permeability–solubility calibration and assay benchmarking
Selectivity control for methoxy-substituted phenyl pharmacophores
Combined chloro-methoxy substitution pattern
Confirmation of substitution-dependent target binding
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